MDL 28170
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Overview
Description
Chemical Reactions Analysis
MDL-28170 undergoes various chemical reactions, including inhibition of calpain and cathepsin B. It does not inhibit trypsin-like serine proteases. The compound is known to block the sites of catalysis of calpains, thereby preventing their proteolytic activity . Common reagents used in these reactions include DMSO for solubilization and various buffers for maintaining pH levels. Major products formed from these reactions include the inhibited forms of calpain and cathepsin B.
Scientific Research Applications
MDL-28170 has a wide range of scientific research applications:
Neuroprotection: It has shown neuroprotective effects in models of spinal cord injury, focal cerebral ischemia, and neonatal hypoxia-ischemia.
Anti-inflammatory and Anti-neurodegenerative Properties: The compound exhibits anti-inflammatory and anti-neurodegenerative properties, making it useful in studying diseases like Alzheimer’s and Parkinson’s.
Antiviral Activity: MDL-28170 has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus (SARS-CoV) in cell-based assays.
Cardiovascular Research: It has been used to study the effects of calpain inhibition on myocardial stunning and reperfusion injury.
Mechanism of Action
MDL-28170 exerts its effects by selectively inhibiting calpain-1 and calpain-2. It rapidly penetrates the blood-brain barrier and inhibits brain cysteine protease activity following systemic administration . The compound also blocks gamma-secretase, which is involved in the production of amyloid-beta peptides implicated in Alzheimer’s disease . By inhibiting calpain activity, MDL-28170 prevents the proteolysis of key cellular proteins, thereby protecting cells from damage and death.
Comparison with Similar Compounds
MDL-28170 is unique in its ability to selectively inhibit both calpain-1 and calpain-2 while not affecting trypsin-like serine proteases . Similar compounds include:
E64d: Another calpain inhibitor that also inhibits cathepsin B but with different selectivity and potency.
Z-FY-CHO: A potent inhibitor of calpain and cathepsin L.
K777: An inhibitor of cathepsin L with applications in preventing viral infections.
MDL-28170 stands out due to its ability to cross the blood-brain barrier and its demonstrated neuroprotective effects in vivo .
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1 |
InChI Key |
NGBKFLTYGSREKK-PMACEKPBSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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